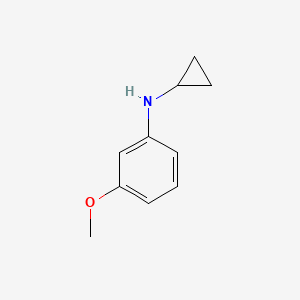

N-cyclopropyl-3-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

348579-14-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-cyclopropyl-3-methoxyaniline |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-9(7-10)11-8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |

InChI Key |

IPPCUUFTHMDJST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclopropyl 3 Methoxyaniline and Its Derivatives

Transition Metal-Catalyzed Amination Routes

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen bonds, offering a versatile and efficient means to synthesize arylamines. nih.govacs.org

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands out as a powerful method for the synthesis of N-cyclopropyl-3-methoxyaniline. This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine. nih.gov For the synthesis of this compound, this typically involves the reaction of 3-bromoanisole (B1666278) or 3-chloroanisole (B146291) with cyclopropylamine (B47189) in the presence of a palladium catalyst, a suitable ligand, and a base. smolecule.comresearchgate.net

Research has demonstrated the successful synthesis of a variety of N-arylcyclopropylamines using a Pd2(dba)3/BINAP/NaOtBu catalyst system, achieving yields from 43% to 99%. researchgate.net Specifically, the reaction of 3-bromoanisole with cyclopropylamine using this system yielded this compound. researchgate.net Another study reported the synthesis of N-cyclopropylaniline derivatives with moderate to high yields (approximately 85–92%) using a Pd(OAc)2/BrettPhos catalyst system. acs.orgresearchgate.net The choice of ligand and base is crucial for reaction efficiency and to minimize side reactions, such as the diarylation of the primary amine. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Cyclopropylaniline Derivatives

| Aryl Halide | Amine | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromoanisole | Cyclopropylamine | Pd2(dba)3/BINAP | NaOtBu | - | researchgate.net |

| Bromobenzene | Cyclopropylamine | Pd(OAc)2/BrettPhos | - | ~85-92% | acs.orgresearchgate.net |

| 3-Chlorobromobenzene | Cyclopropylamine | Pd(OAc)2/BrettPhos | - | ~85-92% | acs.orgresearchgate.net |

| 2-Methoxybromobenzene | Cyclopropylamine | Pd(OAc)2/BrettPhos | - | ~85-92% | acs.orgresearchgate.net |

Mechanistic Aspects of Metal-Catalyzed Syntheses

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps. Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromoanisole) to form a Pd(II)-aryl complex. This is followed by coordination of the amine (cyclopropylamine) and subsequent deprotonation by the base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle. The efficiency of each step is highly dependent on the nature of the ligand, substrate, and reaction conditions. acs.org

Ligand Design and Optimization for Enhanced Efficiency and Selectivity

The development of sophisticated phosphine (B1218219) ligands has been a driving force behind the advancement of palladium-catalyzed C-N cross-coupling reactions. nih.govacs.org For the synthesis of N-cyclopropylanilines, the choice of ligand is critical to ensure high yields and selectivity, particularly in preventing the double arylation of the primary cyclopropylamine. nih.gov

Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., BINAP, BrettPhos), are often employed. researchgate.netacs.orgmit.edu These ligands promote the reductive elimination step and stabilize the palladium center, leading to more efficient catalysis. mit.edu The design of ligands with specific steric and electronic properties allows for the fine-tuning of the catalyst's reactivity and selectivity for a broad range of substrates, including electron-rich and electron-poor aryl halides. nih.govnih.gov The use of well-defined palladium precatalysts, which are often air-stable and readily activated under the reaction conditions, has also simplified the experimental setup and improved reproducibility. nih.gov

Metal-Free Synthetic Strategies

While transition metal catalysis is a dominant approach, metal-free alternatives provide valuable and often more environmentally benign pathways to N-cyclopropylanilines.

Direct Condensation Approaches Utilizing [(1-Ethoxycyclopropyl)oxy]trimethylsilane

A practical, metal-free synthesis of N-cyclopropylanilines involves the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. thieme-connect.com This two-step, one-pot procedure first involves the condensation of the aniline (B41778) (e.g., 3-methoxyaniline) with [(1-ethoxycyclopropyl)oxy]trimethylsilane to form an intermediate 1-alkoxy-1-anilinocyclopropane. Subsequent reductive dealkoxylation of this intermediate, often with a reducing agent like sodium borohydride (B1222165) in the presence of an acid, yields the final N-cyclopropylaniline product in high yields without the need for purification of the intermediate. thieme-connect.com This method has been successfully applied to a range of substituted anilines. thieme-connect.commolaid.com

Table 2: Synthesis of N-Cyclopropylanilines via Direct Condensation

| Aniline | Reagent | Key Steps | Yield | Reference |

|---|---|---|---|---|

| 3,4-Difluoro-2-methoxyaniline | [(1-Ethoxycyclopropyl)oxy]trimethylsilane | 1. Condensation (AcOH, MeOH) 2. Reductive Dealkoxylation | 89% | thieme-connect.com |

| Various Anilines | [(1-Ethoxycyclopropyl)oxy]trimethylsilane | 1. Condensation 2. Reductive Dealkoxylation | High | thieme-connect.com |

Smiles Rearrangement Pathways for N-Cyclopropylaniline Formation

The Smiles rearrangement offers an alternative intramolecular nucleophilic aromatic substitution route to N-cyclopropylanilines. thieme-connect.comwikipedia.org In a typical sequence, a phenol (B47542) is reacted with 2-chloro-N-cyclopropylacetamide to form a 2-aryloxy-N-cyclopropylacetamide intermediate. researchgate.netthieme-connect.com Treatment of this intermediate with a base, such as potassium hydroxide, induces the Smiles rearrangement, where the amide nitrogen acts as the nucleophile, displacing the aryloxy group to form the corresponding N-cyclopropylaniline. researchgate.netthieme-connect.com This rearrangement requires an activated aromatic ring, often with an electron-withdrawing group positioned ortho or para to the ether linkage, to facilitate the nucleophilic attack. wikipedia.org

Other Organocatalytic or Base-Mediated Preparations

The synthesis of this compound and its analogs can be achieved through various organocatalytic and base-mediated methods. These approaches often provide alternatives to metal-catalyzed reactions, sometimes offering milder reaction conditions and different selectivity profiles.

A notable base-mediated approach involves the direct C(sp2)-H/N-H oxidative cross-coupling. In a study focused on para-selective nitrobenzene (B124822) amination, this compound was used as a substrate. nih.gov The reaction of this compound with nitrobenzene in the presence of a base like potassium tert-butoxide (tBuOK) can lead to the formation of a radical intermediate. nih.gov This process, which can occur even in the absence of light, involves a single electron transfer (SET) to generate a radical cation that can then undergo further reactions. nih.gov A radical clock experiment using this compound confirmed the plausibility of this radical-mediated pathway. nih.gov

Additionally, base-promoted reactions of cyclopropylamine with certain electrophiles can lead to N-cyclopropyl-anilines. For instance, reactions involving the addition of cyclopropylamine to activated aromatic systems, facilitated by a strong base, can provide a route to these compounds. The choice of base and solvent is crucial in these transformations, influencing both the yield and the selectivity of the reaction.

Organocatalysis has also been employed in reactions involving N-cyclopropyl aniline derivatives. For example, in the context of [3+2] cycloadditions, this compound has been used as a reactant with 3-methylene-isoindolin-1-one, employing a photosensitizer in an organocatalytic system. researchgate.net This highlights the utility of organocatalysis in constructing more complex molecular scaffolds from this compound.

Table 1: Examples of Base-Mediated Reactions Involving N-Cyclopropyl-Aniline Scaffolds

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Ref |

| This compound | Nitrobenzene | tBuOK | DMSO | C-H Amination Product | nih.gov |

| Cyclopropylamine | Aryl Halide | tBuOK | Toluene | N-Cyclopropylaniline | acs.org |

Novel Synthetic Pathways and Analogues

Recent research has focused on developing novel synthetic pathways to this compound and its derivatives, driven by the demand for new chemical entities in various fields of chemical research.

The synthesis of substituted N-cyclopropyl-3-methoxyanilines and their analogues often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the coupling of various substituted bromobenzenes with cyclopropylamine. For instance, N-cyclopropyl-2-methoxyaniline and N-cyclopropyl-3-chloroaniline have been synthesized by coupling 2-bromoanisole (B166433) and 1-bromo-3-chlorobenzene, respectively, with cyclopropylamine using a palladium acetate (B1210297) catalyst and a suitable phosphine ligand like BrettPhos. acs.org These reactions typically proceed in good to high yields (85-92%). acs.org

The substitution pattern on the aniline ring can be further elaborated. For example, the synthesis of 3-cyclopropyl-4-methoxyaniline (B6273523) has been documented. sigmaaldrich.com Additionally, N-cyclopropyl-3-fluoro-4-methoxy-benzenamine represents another synthesized analogue. The introduction of different substituents on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecule.

Furthermore, this compound itself can serve as a building block for more complex structures. It has been used in photoredox-mediated [3+2] cycloaddition reactions to create intricate cyclopentylamine (B150401) derivatives. rsc.org

Table 2: Synthesis of Substituted N-Cyclopropylanilines via Buchwald-Hartwig Amination

| Aryl Halide | Catalyst System | Amine | Product | Yield | Ref |

| 2-Bromoanisole | Pd(OAc)2 / BrettPhos | Cyclopropylamine | N-Cyclopropyl-2-methoxyaniline | ~85-92% | acs.org |

| 1-Bromo-3-chlorobenzene | Pd(OAc)2 / BrettPhos | Cyclopropylamine | N-Cyclopropyl-3-chloroaniline | ~85-92% | acs.org |

Asymmetric synthesis of scaffolds related to this compound is crucial for applications where specific stereoisomers are required. While direct asymmetric synthesis of this compound itself is less common, related chiral structures are actively pursued.

One approach involves the asymmetric ring-opening of donor-acceptor cyclopropanes with anilines, including 3-methoxyaniline. nsf.gov This reaction, catalyzed by a chiral heterobimetallic catalyst, can produce chiral γ-amino acid derivatives with high enantioselectivity. nsf.gov For example, the reaction of a donor-acceptor cyclopropane (B1198618) with 3-methoxyaniline has been shown to yield the corresponding product with 90% enantiomeric excess (ee). nsf.gov

Another strategy is the asymmetric [3+2] photocycloaddition of N-cyclopropyl arylamines with olefins. rsc.org By using a chiral catalyst, it is possible to control the stereochemistry of the resulting cyclopentylamine products. For instance, this compound has been used as a substrate in these cycloadditions to generate spiro-isoindolinone derivatives with high diastereoselectivity and enantioselectivity when a suitable chiral photocatalyst system is employed. researchgate.net

These methods highlight the progress in creating chiral molecules containing the N-cyclopropylaniline framework, which is essential for the development of new chiral ligands, catalysts, and biologically active compounds. rsc.org

Table 3: Asymmetric Reactions Involving N-Cyclopropylaniline-Related Scaffolds

| Reaction Type | Substrates | Catalyst | Product Type | Enantiomeric Excess (ee) | Ref |

| Asymmetric Ring-Opening | Donor-Acceptor Cyclopropane, 3-Methoxyaniline | Chiral Heterobimetallic Catalyst | Chiral γ-Amino Acid Derivative | 90% | nsf.gov |

| Asymmetric [3+2] Cycloaddition | This compound, 3-Methylene-isoindolin-1-one | Chiral Photocatalyst | Spiro-cyclopentylamine | up to 94% | researchgate.netrsc.org |

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. beilstein-journals.org This involves the use of safer solvents, minimizing waste, and developing energy-efficient processes.

One area of focus is the use of photocatalysis, which can often be conducted under mild conditions using visible light as a renewable energy source. researchgate.net The photocatalytic [3+2] cycloaddition of N-cyclopropylanilines is an example of a green approach as it can be metal-free and atom-economical. researchgate.net

Another green strategy is the development of one-pot reactions, which reduce the number of workup and purification steps, thereby saving solvents and energy. The chemoenzymatic synthesis of related chiral compounds, where a biocatalytic step is combined with a chemical transformation in a single vessel, exemplifies this approach. acs.org

Furthermore, the choice of starting materials and reagents is critical. The use of readily available and less toxic reagents is a key aspect of green chemistry. beilstein-journals.org Research into catalytic systems that can operate with high efficiency and be recycled also contributes to the sustainability of these synthetic methods. beilstein-journals.org While specific green chemistry metrics for the synthesis of this compound are not extensively reported, the application of these principles to related syntheses points towards a more sustainable future for the production of this class of compounds. researchgate.netbeilstein-journals.org

Reactivity Profiles and Detailed Mechanistic Investigations of N Cyclopropyl 3 Methoxyaniline

Single-Electron Transfer (SET) Chemistry

Single-electron transfer (SET) processes involving N-cyclopropyl-3-methoxyaniline initiate a cascade of reactions, primarily characterized by the formation of a radical cation and subsequent ring-opening of the cyclopropyl (B3062369) group.

Formation and Characterization of this compound Radical Cations

The initial step in the SET chemistry of this compound is the one-electron oxidation of the amine to form the corresponding radical cation. beilstein-journals.org This oxidation can be achieved through various methods, including enzymatic, chemical, electrochemical, and photochemical approaches. beilstein-journals.org The formation of the this compound radical cation is a critical event that triggers subsequent chemical transformations. d-nb.infoacs.org

The presence of an electron-donating methoxy (B1213986) group on the aniline (B41778) ring influences the electronic properties and stability of the resulting radical cation. acs.org This substituent can affect the oxidation potential and the lifetime of the radical cation, which in turn governs the efficiency and pathway of subsequent reactions. acs.org Time-resolved measurements, such as laser flash photolysis, have been employed to directly observe and characterize these transient radical cation species, providing data on their lifetimes and absorption maxima. acs.orgresearchgate.net For instance, studies on analogous N-cyclopropylanilines have determined radical cation lifetimes to be in the range of 140 to 580 nanoseconds. acs.orgresearchgate.net

Irreversible Cyclopropyl Ring-Opening as a Consequence of SET Oxidation

Following the formation of the this compound radical cation via SET, a rapid and irreversible ring-opening of the cyclopropyl group occurs. acs.org This process is energetically favorable due to the release of the inherent ring strain of the cyclopropane (B1198618) ring, which is approximately 28 kcal/mol. acs.org The ring-opening leads to the formation of a more stable distonic radical cation, where the radical and the cation are located at different atoms. d-nb.infoacs.org This intermediate is a key species that participates in various downstream chemical reactions. acs.org The irreversible nature of this ring-opening is a crucial feature, as it prevents the radical cation from reverting to its neutral state, thereby driving the reaction forward. acs.org

The rate of this ring-opening can be influenced by substituents on the aniline ring. Electron-donating groups, like the methoxy group in this compound, can stabilize the initial nitrogen radical cation through resonance, potentially slowing the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups would be expected to accelerate this process. acs.org

Radical Clock Experiments for Mechanistic Validation

Radical clock experiments are a powerful tool for investigating reaction mechanisms and identifying the presence of radical intermediates. illinois.edu this compound serves as an effective radical clock due to the well-defined rate of its cyclopropyl ring-opening upon formation of the radical cation. nih.gov By comparing the rate of this unimolecular ring-opening reaction with a competing bimolecular reaction, it is possible to determine the rate of the competing reaction and confirm a radical-mediated pathway. illinois.edu

In one study, this compound was used in a radical clock experiment to validate the mechanism of a para-selective nitrobenzene (B124822) amination. nih.gov The formation of a ring-opened product confirmed the generation of the this compound radical cation and its subsequent decomposition, providing strong evidence for a single-electron transfer mechanism. nih.gov The experiment showed that the radical cation could decompose to an aniline derivative, which then participated in the main reaction. nih.gov

Interfacial Radical-Mediated Processes and Electron Transfer Dynamics

The study of this compound extends to understanding interfacial electron transfer dynamics, particularly in systems involving semiconductor nanoparticles. nih.gov Single-molecule studies have revealed that photosensitized interfacial electron transfer processes can exhibit intermittent dynamics, with fluctuations in the reaction rate. nih.gov These fluctuations are attributed to variations in the electronic and Franck-Condon coupling between the molecule and the semiconductor surface. nih.gov

While direct studies on this compound in this specific context are not detailed in the provided results, the principles derived from similar systems are applicable. The irreversible ring-opening of the this compound radical cation would serve as an effective reporter of interfacial electron transfer events, allowing for a clearer understanding of the dynamics without the complication of back electron transfer. acs.org

Photoredox-Catalyzed Transformations

Visible light photoredox catalysis has emerged as a powerful and environmentally friendly method for initiating organic transformations. beilstein-journals.orgresearchgate.net this compound has proven to be a valuable substrate in this field, participating in a variety of synthetically useful reactions. d-nb.inforesearchgate.net

This compound as a Substrate in Visible Light Photoredox Catalysis

This compound is readily oxidized under visible light photoredox conditions, making it an excellent substrate for a range of transformations. beilstein-journals.orgd-nb.info In these reactions, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes excited. d-nb.infobeilstein-journals.org The excited photocatalyst can then oxidize this compound to its radical cation, initiating the characteristic cyclopropyl ring-opening. d-nb.info

One notable application is the intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes and alkenes. beilstein-journals.orgd-nb.info In these reactions, the distonic radical cation formed after ring-opening adds to the π-system of the coupling partner, leading to the formation of five-membered rings. d-nb.info For example, this compound has been used as a model substrate in the development of asymmetric [3+2] cycloadditions with exocyclic terminal olefins, yielding spiro-five-membered ring structures with high efficiency. researchgate.net

The reaction conditions for these photoredox-catalyzed transformations are typically mild, often proceeding at room temperature and utilizing low catalyst loadings. researchgate.net The choice of photocatalyst, solvent, and other additives can be optimized to achieve high yields and selectivities. d-nb.inforesearchgate.net

Table of Reaction Parameters for Asymmetric [3+2] Cycloaddition Below is a table summarizing the optimization of reaction conditions for the asymmetric [3+2] cycloaddition of this compound (1a) and 3-methylene-isoindolin-1-one (2a), highlighting the effect of different photosensitizers and solvents. researchgate.net

| Entry | Photosensitizer (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | DPZ (0.5) | THF | - | - | - |

| 2 | Other Photosensitizers | - | < Better Results | - | - |

| 3 | Other Solvents | - | < Better Results | - | - |

| 4 | DPZ (1.0) | - | 96 | >19:1 | 94 |

| 5 | No Chiral Catalyst (C3) | - | 73 | 1:2 | - |

| 6 | No DPZ | - | No Reaction | - | - |

| 7 | No Light | - | No Reaction | - | - |

| 8 | With Oxygen | - | No Reaction | - | - |

*Data derived from a study on asymmetric [3+2] cycloadditions. researchgate.net "DPZ" refers to a specific photosensitizer used in the study. The absence of the chiral catalyst (C3) resulted in a loss of stereocontrol. The reaction requires the photosensitizer, light, and an oxygen-free environment to proceed. researchgate.net

Asymmetric [3+2] Cycloaddition Reactions Involving this compound

This compound is a key reactant in asymmetric [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings with high stereoselectivity. These reactions often utilize a dual catalytic system, combining a photosensitizer and a chiral catalyst to achieve high yields and enantiomeric excesses.

In a representative reaction, this compound (1a) was reacted with 3-methylene-isoindolin-1-one (2a) in the presence of a photosensitizer (DPZ) and a chiral phosphoric acid (CPA) catalyst. nih.govresearchgate.net The initial screening of catalysts revealed that a BINOL-derived CPA with specific substituents was crucial for achieving high enantioselectivity. nih.gov Lowering the reaction temperature was also found to improve the enantiomeric excess (ee). nih.gov The optimized conditions led to the formation of the desired spiro-five-membered ring product in high yield and ee. nih.govresearchgate.net

The scope of this reaction is broad, accommodating various electron-rich exocyclic and linear terminal olefins. nih.gov For instance, reactions with different 3-methylene-isoindolin-1-ones, bearing various substituents on the aromatic ring, proceeded smoothly to give the corresponding products in good yields and high enantioselectivities. nih.gov This methodology provides access to important molecular scaffolds like cyclopentane-1,2-diamines and α-amino cyclopentanols. nih.gov

The proposed mechanism for these [3+2] photocycloadditions involves the formation of a radical cation intermediate from the this compound upon photoexcitation. This is followed by a ring-opening of the cyclopropyl group to form a distonic radical cation, which then adds to the olefin. nih.govchemrxiv.org The subsequent cyclization and rearomatization steps lead to the final cyclopentane (B165970) product. nih.gov The chiral catalyst plays a crucial role in controlling the stereochemistry of the initial radical addition to the olefin. nih.govnih.gov

| Entry | Catalyst | Temperature (°C) | Yield (%) | dr | ee (%) |

| 1 | C3 | 25 | 83 | >19:1 | 81 |

| 2 | C1' | 25 | - | - | 42 |

| 3 | C3 | -20 | - | - | 90 |

| 4 | C3 | -30 | - | - | 93 |

| 5 | C3 | -40 | - | - | 90 |

| Data sourced from a study on asymmetric [3+2] photocycloadditions. nih.gov | |||||

| Dr (diastereomeric ratio) and ee (enantiomeric excess) are key measures of stereoselectivity. |

Cooperative Photoredox and Organocatalytic Systems for Stereoselective Transformations

The integration of photoredox catalysis with organocatalysis has emerged as a powerful strategy for stereoselective transformations involving this compound. nih.govrsc.org This dual catalytic approach enables reactions that are difficult to achieve using either catalytic system alone. nih.govnih.gov

A prime example is the asymmetric [3+2] photocycloaddition of N-cyclopropyl arylamines with olefins. nih.govrsc.org In this system, a photosensitizer, such as DPZ (dicyanopyrazine-derived chromophore), absorbs visible light and initiates a single electron transfer (SET) process, generating a radical intermediate from the this compound. nih.govresearchgate.netnih.gov Concurrently, a chiral organocatalyst, typically a chiral phosphoric acid (CPA), controls the stereochemical outcome of the reaction. nih.govnih.gov The CPA forms a chiral hydrogen-bonding environment, which directs the facial selectivity of the radical addition to the olefin. nih.govrsc.org

This cooperative catalysis is not limited to a specific class of olefins. It has been successfully applied to both electron-rich and electron-neutral olefins, demonstrating the versatility of this approach. nih.govrsc.org The ability to construct all-carbon quaternary stereocenters from 1,1-diaryl ethylenes further highlights the power of this methodology. nih.gov The success of these reactions relies on the careful selection of the photosensitizer, the chiral organocatalyst, and the reaction conditions to achieve high yields, diastereoselectivities, and enantioselectivities. nih.govresearchgate.net

The development of novel photosensitizers and chiral organocatalysts continues to expand the scope of these cooperative systems. nih.gov For instance, the use of more accessible and less expensive organic dyes as photosensitizers is a significant advancement in making these reactions more practical and sustainable. nih.gov

Diastereoselective and Enantioselective Control in Cycloaddition Pathways

Achieving high levels of both diastereoselectivity and enantioselectivity is a central goal in the cycloaddition reactions of this compound. The stereochemical outcome of these reactions is influenced by several factors, including the choice of catalyst, the nature of the substrates, and the reaction conditions.

In the context of [3+2] cycloadditions, the use of chiral phosphoric acid (CPA) catalysts has proven to be highly effective in controlling enantioselectivity. nih.govresearchgate.net The chiral environment created by the CPA directs the approach of the radical intermediate to the olefin, leading to the preferential formation of one enantiomer. For instance, in the reaction between this compound and 3-methylene-isoindolin-1-one, excellent enantiomeric excesses of up to 93% have been achieved. nih.gov

Diastereoselectivity, on the other hand, is often influenced by steric interactions in the transition state of the cyclization step. In many cases, the reactions proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. nih.gov For example, in the cycloaddition with exocyclic terminal olefins, diastereomeric ratios of greater than 19:1 have been reported. nih.gov

The stereochemical course of these reactions can sometimes be rationalized by considering the stability of the intermediates and transition states. Computational studies can provide insights into the preferred reaction pathways and the origins of stereoselectivity. rsc.org Furthermore, the stereochemistry of the starting materials can, in some cases, influence the stereochemistry of the product, although stereoconvergent processes where a racemic starting material is converted to a single enantiomer of the product are also known. nih.gov

The ability to control both diastereoselectivity and enantioselectivity is crucial for the synthesis of complex molecules with multiple stereocenters. The development of new catalytic systems and a deeper understanding of the reaction mechanisms will continue to drive progress in this area. au.dkrsc.org

Ring-Opening and Ring-Forming Reactions

Asymmetric Ring-Opening of Donor-Acceptor Cyclopropanes with Primary Arylamines

The asymmetric ring-opening of donor-acceptor (D-A) cyclopropanes with primary arylamines, such as this compound, represents a significant challenge in organic synthesis. nsf.gov These reactions provide access to valuable chiral γ-amino acid derivatives. nsf.govnih.gov The difficulty in controlling stereoselectivity arises from the increased degrees of freedom of primary amines compared to their secondary counterparts. nsf.gov

A breakthrough in this area was the development of a chiral heterobimetallic Lewis acid catalyst. nsf.gov This catalyst, formed through a ligand exchange/transmetalation process, exhibits bifunctional catalytic properties that facilitate this challenging transformation. nsf.gov The catalyst system typically involves a combination of a rare-earth metal triflate, such as Y(OTf)₃, and a chiral metal phosphate (B84403) complex, like (R)-Yb[P]₃. nsf.gov Both components are essential for achieving good yields and high enantioselectivities. nsf.gov

The reaction of racemic dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various primary arylamines, including 3-methoxyaniline, has been shown to proceed smoothly under these catalytic conditions, affording the corresponding γ-amino acid derivatives in good yields and with high enantiomeric excesses. nsf.gov Stereochemical experiments suggest that the reaction proceeds primarily through a kinetic resolution via an Sₙ2-type ring-opening mechanism. nsf.gov This implies that one enantiomer of the racemic cyclopropane reacts preferentially with the arylamine, leaving the other enantiomer unreacted. nsf.gov

| Entry | Arylamine | Yield (%) | ee (%) |

| 1 | p-anisidine | 93 | 92 |

| 2 | 3-methoxyaniline | 37 | 90 |

| Data from a study on asymmetric ring-opening of donor-acceptor cyclopropanes. nsf.gov | |||

| The reaction utilizes a chiral heterobimetallic catalyst system. |

Role of the Cyclopropyl Moiety in [3+2] Cycloadditions with Olefins

The cyclopropyl group in this compound plays a pivotal role in [3+2] cycloaddition reactions with olefins, acting as a three-carbon synthon. nih.govpku.edu.cn The inherent ring strain of the cyclopropane ring, approximately 28 kcal/mol, provides a thermodynamic driving force for ring-opening. acs.org

In the context of photoredox-catalyzed [3+2] cycloadditions, the reaction is initiated by a single electron transfer (SET) from the aniline nitrogen to an excited-state photosensitizer. nih.govchemrxiv.org This generates a nitrogen-centered radical cation. acs.org The key step is the subsequent rapid and irreversible β-scission of the cyclopropane ring. chemrxiv.orgacs.org This ring-opening process relieves the ring strain and forms a more stable, delocalized distonic radical cation intermediate. nih.govacs.org

The nature of the substituents on the aniline ring can influence the electronic properties of the cyclopropylamine (B47189) and, consequently, its reactivity. chemrxiv.orgacs.org Electron-donating groups can lower the oxidation potential, facilitating the initial SET step, while also potentially stabilizing the radical cation and affecting the rate of ring-opening. acs.org Conversely, electron-withdrawing groups have the opposite effect. acs.org

Electrophilic and Nucleophilic Transformations on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution:

The methoxy (-OCH₃) and N-cyclopropylamino (-NH-cPr) groups are both activating, ortho-, para-directing substituents for electrophilic aromatic substitution. uci.edudalalinstitute.com The methoxy group is a moderately activating group, while the amino group is strongly activating. The combined effect of these two groups strongly activates the benzene (B151609) ring towards electrophiles. dalalinstitute.com

The positions ortho and para to these activating groups are the most likely sites for electrophilic attack. Specifically, positions 2, 4, and 6 are activated. Given the steric hindrance from the existing substituents, electrophilic substitution is most likely to occur at the less hindered positions. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edulibretexts.org The specific reaction conditions and the nature of the electrophile will determine the final product distribution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound is generally less facile than electrophilic substitution because the ring is electron-rich. dalalinstitute.com SₙAr reactions typically require the presence of a strong electron-withdrawing group on the aromatic ring to activate it towards nucleophilic attack. dalalinstitute.comrsc.org In the absence of such a group, harsh reaction conditions or the presence of a good leaving group (like a halide) are usually necessary. dalalinstitute.comnih.gov

However, certain methodologies, such as the use of transition metal catalysts or the generation of aryne intermediates, can facilitate nucleophilic substitution on electron-rich aromatic rings. Additionally, directed nucleophilic aromatic substitution, where a directing group ortho to a leaving group facilitates the substitution, has been reported for related systems. rsc.org

Computational and Theoretical Chemistry Studies of N Cyclopropyl 3 Methoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For N-cyclopropyl-3-methoxyaniline, DFT calculations have been instrumental in elucidating its role in complex chemical transformations.

DFT calculations are crucial for mapping the intricate pathways of chemical reactions. This compound has been studied as a model substrate in various transformations, including photocatalytic cycloadditions and oxidative cross-coupling reactions. nih.govnih.gov

In the context of asymmetric [3+2] photocycloadditions with olefins, this compound serves as a key reactant. nih.govrsc.org DFT studies have been employed to unravel the reaction mechanism, which is believed to proceed through a radical cation intermediate. rsc.org After photoexcitation, the photosensitizer oxidizes the this compound, leading to the formation of a radical cation. This intermediate then undergoes ring-opening of the strained cyclopropyl (B3062369) group to form a distonic radical cation, which subsequently engages with the olefin. rsc.org

Theoretical calculations have been used to model the transition states involved in these cycloadditions. nih.gov By comparing the relative free energies of different transition state geometries, researchers can understand the origins of stereoselectivity. For instance, in reactions guided by a chiral hydrogen-bonding catalyst, DFT analysis can reveal why one enantiomer is preferentially formed by showing the energy differences between the competing diastereomeric transition states. nih.govrsc.org

A radical-mediated pathway was also investigated for the oxidative cross-coupling of this compound. nih.gov Radical clock experiments, supported by DFT calculations, confirmed the plausibility of this mechanism. The calculations help to illustrate the formation of key nitrogen radical intermediates and map out the potential energy surface of the reaction, identifying the most favorable pathway. nih.govresearchgate.net

Table 1: Representative Calculated Energies for a Proposed Reaction Pathway This table is illustrative, based on typical data from DFT studies on similar reactions.

| Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial state: this compound + Reactant B |

| 2 | TS1 | +15.2 | Transition state for radical cation formation |

| 3 | Intermediate I (Radical Cation) | +5.5 | Formation of the ring-opened distonic radical cation |

| 4 | TS2 | +12.8 | Transition state for C-C bond formation with olefin |

| 5 | Intermediate II | -10.3 | Cyclopentylamine (B150401) radical intermediate |

| 6 | Products | -25.0 | Final cycloadduct after oxidation and deprotonation |

Understanding the electronic structure of this compound is key to predicting its reactivity. The distribution of electrons within the molecule is governed by the interplay of its constituent parts: the aniline (B41778) core, the electron-donating methoxy (B1213986) group (-OCH₃), and the cyclopropyl ring. DFT is used to calculate and visualize the molecular orbitals and the electrostatic potential (MEP). nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO is expected to be delocalized over the aniline nitrogen and the π-system of the benzene (B151609) ring. nih.gov The energy of the HOMO is a critical indicator of the molecule's ability to act as an electron donor. The presence of the electron-donating methoxy group raises the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted aniline.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP would show regions of negative potential (electron-rich) concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs. These sites are the most likely points for electrophilic attack or hydrogen bonding interactions. researchgate.net Conversely, positive potential regions indicate electron-poor areas.

N-cyclopropylanilines are effective probes for studying single-electron transfer (SET) oxidation processes because the initial oxidation is often followed by an irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net Computational studies can predict the one-electron oxidation potential, which is a measure of how easily the molecule gives up an electron. acs.org

For this compound, the methoxy group, being an electron-donating group (EDG), is known to lower the SET oxidation potential. acs.orgresearchgate.net This makes it more easily oxidized than N-cyclopropylaniline itself or analogs with electron-withdrawing groups (EWGs). acs.org

Furthermore, DFT calculations can assess the stability of the radical cation formed after oxidation. The methoxy group provides significant resonance stabilization to the nitrogen radical cation. acs.orgresearchgate.net This increased stability has a direct kinetic consequence: it slows the rate of the subsequent cyclopropyl ring-opening. acs.org This contrasts with anilines bearing EWGs, which destabilize the radical cation and lead to faster ring-opening. acs.orgresearchgate.net

Table 2: Predicted Properties of Substituted N-Cyclopropylanilines (CPA) Based on trends described in literature. acs.orgresearchgate.net

| Compound | Substituent Type | Predicted SET Oxidation Potential | Predicted Radical Cation Stability | Predicted Rate of Ring-Opening |

|---|---|---|---|---|

| This compound | Electron-Donating (EDG) | Lower | Higher | Slower |

| N-cyclopropylaniline (CPA) | Neutral (Reference) | Moderate | Moderate | Moderate |

| N-cyclopropyl-3-chloroaniline | Electron-Withdrawing (EWG) | Higher | Lower | Faster |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ntnu.no MD simulations model the atomic motions of this compound, revealing its conformational flexibility.

Conformational analysis is essential for understanding how the molecule's shape influences its interactions. Key conformational variables include the rotation around the C-N bond, the C-O bond of the methoxy group, and the orientation of the cyclopropyl ring relative to the aniline plane. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. This information is vital for docking studies, where the molecule's ability to fit into a catalyst's active site is assessed. ntnu.no

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its observed chemical reactivity. While no specific QSRR models for this compound were found, the principles are highly applicable.

A QSRR model could be developed for a series of substituted N-cyclopropylanilines to predict their reactivity in a specific transformation, such as the rate of oxidation or the yield of a cycloaddition. The model would use a set of calculated descriptors as independent variables. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

The relationships identified in studies—such as the correlation between the electronic nature of substituents and the rates of oxidation and ring-opening—form the qualitative basis for such a quantitative model. acs.org

Computational Design of New Transformations and Catalyst Systems

A primary goal of theoretical chemistry is to move from explanation to prediction, guiding the discovery of new reactions and more efficient catalysts. sciopen.com Computational studies on this compound and related compounds exemplify this ambition.

By understanding the mechanism of its photocycloaddition, for instance, chemists can computationally screen for new types of olefins that might participate in the reaction or design new photosensitizers with optimal redox properties. rsc.org Similarly, by modeling the transition states in catalyzed reactions, new catalyst structures can be proposed. For example, DFT calculations have been used to rationalize the enantioselectivity imparted by chiral phosphoric acid catalysts in reactions involving N-cyclopropyl arylamines, paving the way for the design of even more selective catalysts. nih.govrsc.org Computational modeling of bimetallic catalyst systems has also helped to elucidate the role of each metal, guiding the optimization of the catalyst for ring-opening reactions. nsf.gov This synergy between in silico design and experimental validation accelerates the development of novel and efficient chemical transformations. sciopen.com

Advanced Spectroscopic Characterization and Analytical Methodologies for N Cyclopropyl 3 Methoxyaniline and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of N-cyclopropyl-3-methoxyaniline, providing detailed information about the chemical environment of each atom. Advanced 1D and 2D NMR experiments are crucial for unambiguous signal assignment and for determining the stereochemical outcomes of reactions involving this scaffold.

While standard 1D ¹H and ¹³C NMR spectra provide primary information about the number and types of protons and carbons, complex structures derived from this compound often require more sophisticated 2D NMR techniques for complete structural assignment. ipb.ptsemanticscholar.orgresearchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would show correlations between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. On the aromatic ring, correlations would be observed between adjacent protons, aiding in their specific assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the relative stereochemistry of substituents in products derived from this compound. For the parent molecule, NOESY could show correlations between the N-H proton and the cyclopropyl methine proton, as well as between the methoxy (B1213986) protons and the ortho-protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. ipb.pt This experiment is essential for assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For this compound, each protonated carbon would show a distinct correlation, simplifying the interpretation of the crowded aromatic region in the ¹³C NMR spectrum.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound and the key correlations that would be observed in 2D NMR spectra to confirm its structure.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Methoxy (-OCH₃) | ~3.8 | ~55 | C3 | N/A |

| Cyclopropyl-CH | ~2.5 | ~30 | C1, Cyclopropyl-CH₂ | Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | ~0.5-0.9 | ~7 | C1, Cyclopropyl-CH | Cyclopropyl-CH |

| Aromatic-H2 | ~6.3 | ~102 | C4, C6, C1 | H4, H6 |

| Aromatic-H4 | ~6.2 | ~106 | C2, C5, C6 | H2, H5 |

| Aromatic-H5 | ~7.0 | ~130 | C1, C3, C4 | H4, H6 |

| Aromatic-H6 | ~6.4 | ~110 | C1, C2, C4, C5 | H2, H5 |

| N-H | Variable | N/A | C1, Cyclopropyl-CH | N/A |

When this compound is used as a precursor in asymmetric synthesis, the resulting products can be chiral. NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of these products. mdpi.com

This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). bath.ac.ukrsc.orgresearchgate.netacs.org The resulting diastereomers are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric or enantiomeric ratio of the sample. acs.org

For example, a chiral amine product derived from this compound could be reacted with a chiral acid, such as Mosher's acid, to form diastereomeric amides. The protons or other NMR-active nuclei (e.g., ¹⁹F if a fluorine-containing CDA is used) near the stereocenter will experience different magnetic environments in the two diastereomers, leading to separate peaks in the spectrum. acs.org

The diastereomeric ratio (dr) is calculated using the following formula, where I₁ and I₂ are the integration values of the signals corresponding to the two diastereomers:

dr = I₁ / I₂

For determining enantiomeric excess (ee), a chiral auxiliary is used to create diastereomers, and the ee is calculated as:

ee (%) = |(I₁ - I₂) / (I₁ + I₂)| x 100

Various chiral agents can be employed, including chiral acids, alcohols, and phosphazane derivatives, which can provide well-resolved signals in ¹H, ¹³C, or ³¹P NMR spectra. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. The study of these pathways provides valuable structural information. For N-cyclopropylanilines, a characteristic fragmentation involves the opening of the strained cyclopropyl ring upon ionization. acs.org

Key expected fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the cyclopropyl group, or within the cyclopropyl ring itself. A significant fragmentation pathway for N-cyclopropyl anilines is the irreversible ring-opening of the cyclopropyl group following single-electron oxidation to form a more stable distonic radical cation. acs.orgbeilstein-journals.orgresearchgate.netnih.govmcneill-group.org

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to form a fragment with m/z = M-15.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, resulting in a fragment at m/z = M-30.

Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring, leading to a fragment at m/z = M-27. youtube.com

The fragmentation of the parent compound, 3-methoxyaniline, typically shows a strong molecular ion peak at m/z 123, with major fragments at m/z 94 and 93, corresponding to the loss of •CHO and H₂CO respectively. nih.gov The fragmentation of this compound would be expected to show pathways characteristic of both the aniline (B41778) and the N-cyclopropyl moieties.

| Ion | Proposed Structure | m/z (relative mass) |

| Molecular Ion [M]⁺• | [C₁₀H₁₃NO]⁺• | 163 |

| [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. | 148 |

| [M - C₂H₄]⁺• | Loss of ethene from the cyclopropyl ring after ring opening. | 135 |

| [M - C₃H₅]⁺ | Cleavage of the N-cyclopropyl bond. | 122 |

| [M - •CHO - C₂H₄]⁺ | Sequential loss of a formyl radical and ethene. | 106 |

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. uobasrah.edu.iq For this compound, the molecular formula is C₁₀H₁₃NO.

The theoretical monoisotopic mass can be calculated using the most abundant isotopes of each element:

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁴N: 14.003074 Da

¹⁶O: 15.994915 Da

Calculated Exact Mass of C₁₀H₁₃NO: (10 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 163.099714 Da

An experimental HRMS measurement of a value extremely close to this calculated mass would confirm the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals and radical ions. beilstein-journals.org In the context of this compound, EPR is particularly valuable for studying the formation and structure of its radical cation, which can be an important intermediate in certain chemical reactions, such as those initiated by single-electron transfer (SET). acs.orgresearchgate.net

Upon one-electron oxidation, this compound would form its corresponding radical cation. Studies on related N-cyclopropylanilines have shown that these radical cations are prone to undergo a rapid and irreversible ring-opening of the strained cyclopropyl group. acs.orgnih.govmcneill-group.org This process leads to the formation of a more stable iminium distonic radical cation (a species where the charge and the radical are separated). beilstein-journals.org

EPR spectroscopy can provide crucial information about this process:

Detection of the Radical Cation: The formation of the initial radical cation can be confirmed by the appearance of an EPR signal.

Structural Information from Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N and ¹H) leads to hyperfine splitting in the EPR spectrum. Analysis of these splitting patterns can provide information about the electronic structure and the distribution of the unpaired electron within the radical, helping to confirm its identity.

Monitoring Reaction Kinetics: EPR can be used to monitor the kinetics of the formation and subsequent rearrangement of the radical cation, providing insight into the mechanism of the ring-opening reaction.

The study of such radical intermediates is crucial for understanding the mechanisms of oxidative reactions involving this compound and for the rational design of synthetic methodologies that proceed through these transient species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation Studies.acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. For this compound, UV-Vis spectroscopy provides insights into its electronic structure and behavior, particularly in the context of oxidation studies. The absorption of UV-Vis light by this molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system and the presence of auxochromic groups.

The UV-Vis spectrum of this compound is primarily influenced by the aniline chromophore. The methoxy (-OCH₃) group at the meta position and the cyclopropyl group on the nitrogen atom act as modifiers to the main electronic transitions of the aniline ring. Research on N-cyclopropylaniline (CPA) analogs has shown that substituents on the aromatic ring can cause shifts in the absorption maxima. For instance, a methoxy substituent can lead to a bathochromic (red) shift compared to the unsubstituted CPA. acs.org

In the context of oxidation studies, UV-Vis spectroscopy is instrumental in monitoring the transformation of this compound. Upon single-electron oxidation, which can be initiated by triplet-state photosensitizers, the N-cyclopropylaniline moiety is converted into a radical cation (CPA•+). This radical cation is known to undergo a spontaneous and irreversible cyclopropyl ring-opening. This transformation leads to changes in the electronic structure of the molecule, which can be observed as changes in the UV-Vis spectrum. acs.org The formation of intermediates and final products during oxidation can be tracked by monitoring the appearance of new absorption bands or the disappearance of the parent compound's characteristic absorption.

A study on various N-cyclopropylaniline analogs, including a methoxy-substituted derivative, demonstrated the utility of UV-Vis spectroscopy in probing their oxidative properties. The UV-Vis spectra of these analogs exhibited similar absorptive features, with a noticeable bathochromic shift observed for some substituted compounds. acs.org The table below summarizes the UV-Vis spectral data for related N-cyclopropylaniline compounds.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| N-Cyclopropylaniline (CPA) | ~245, ~290 | Not specified | Water (pH 7) |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | ~240, ~295 | Not specified | Water (pH 7) |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | ~255, ~300 | Not specified | Water (pH 7) |

Data adapted from a study on N-cyclopropylaniline analogs. The exact data for this compound is not provided in the source, but trends can be inferred. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational aspects of this compound. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds.

FT-IR Spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The key vibrational modes include the N-H stretching of the secondary amine, the C-N stretching, the aromatic C-H and C=C stretching, the asymmetric and symmetric stretching of the methoxy group's C-O bond, and the vibrations associated with the cyclopropyl ring.

Raman Spectroscopy , being complementary to FT-IR, is especially sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, it is well-suited for analyzing the aromatic ring and the cyclopropyl moiety.

The following table presents the expected characteristic vibrational frequencies for this compound based on data for 3-methoxyaniline and general group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3080, ~3000 | ~3080, ~3000 |

| Asymmetric CH₃ Stretch | ~2950 | ~2950 |

| Symmetric CH₃ Stretch | ~2850 | ~2850 |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | 1580 - 1620, 1450 - 1500 |

| N-H Bend | 1500 - 1550 | |

| Asymmetric Ar-O-C Stretch | ~1250 | ~1250 |

| Symmetric Ar-O-C Stretch | ~1030 | ~1030 |

| C-N Stretch | 1280 - 1350 | 1280 - 1350 |

| Cyclopropyl Ring Deformation | ~1020, ~870 | ~1020, ~870 |

These are approximate ranges and specific values can vary based on the molecular environment and measurement conditions.

Conformational Studies: Both FT-IR and Raman spectroscopy can be employed in conformational analysis. The rotational isomerism around the C(aryl)-N and N-C(cyclopropyl) bonds can lead to the existence of different conformers. These conformers may have distinct vibrational frequencies, and their relative populations can be studied as a function of temperature or solvent. Computational studies, often used in conjunction with experimental vibrational spectroscopy, can help to predict the stable conformers and their corresponding vibrational spectra.

Chromatographic Techniques (HPLC, GC) for Product Isolation and Purity Assessment.acs.org

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. HPLC is also instrumental in monitoring the progress of chemical reactions involving this compound, allowing for the quantification of reactants and products over time. In a study involving N-cyclopropylaniline analogs, HPLC was used for sample analysis with an Agilent Eclipse XDB-C18 column and acetonitrile/water gradient elution. researchgate.net Semi-preparative HPLC can be used for the isolation of products for further characterization. researchgate.net

A typical HPLC method for a related compound, 3-methoxyaniline, is described in the table below, which can serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis Detector (e.g., at 240 nm) |

| Flow Rate | 1.0 mL/min |

This method is for 3-methoxyaniline and may require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, is amenable to GC analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

GC is highly effective for assessing the purity of this compound, as it can separate it from volatile impurities, starting materials, and byproducts. A flame ionization detector (FID) is commonly used for quantitative analysis, while a mass spectrometer (MS) as a detector (GC-MS) provides structural information for peak identification. The choice of the GC column (in terms of stationary phase polarity and dimensions) is crucial for achieving good separation.

The following table outlines general GC conditions that could be adapted for the analysis of this compound, based on methods for other aniline derivatives.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These are general conditions and require optimization for the specific analyte and instrument.

Advanced Organic Synthesis Applications and Roles in Functional Material Development

N-Cyclopropyl-3-methoxyaniline as a Strategic Building Block

This compound and related N-cyclopropylanilines (CPAs) serve as valuable scaffolds in organic synthesis. acs.org Their utility as strategic building blocks originates from the unique reactivity of the cyclopropyl (B3062369) group when subjected to single-electron transfer (SET) oxidation. acs.org Upon oxidation, the molecule forms a nitrogen radical cation, which triggers a spontaneous and irreversible ring-opening of the strained cyclopropane (B1198618). acs.orgresearchgate.net This process is energetically favorable, driven by the release of approximately 28 kcal/mol of strain energy, and results in the formation of a stable iminium distonic radical cation. acs.org This reactive intermediate is the key to the synthetic versatility of CPAs, enabling it to undergo various downstream chemical reactions. acs.org The presence of the 3-methoxy group, an electron-donating substituent, lowers the oxidation potential of the aniline (B41778), making the initial SET step more favorable compared to unsubstituted N-cyclopropylaniline. researchgate.net

The iminium distonic radical cation intermediate generated from the ring-opening of this compound is a potent synthon for the construction of complex molecular architectures. While the radical and cationic centers on this intermediate suggest potential for intramolecular or intermolecular cycloaddition reactions to form spirocyclic and polycyclic systems, specific examples detailing this application for this compound are not extensively documented in current literature. The principle remains a promising strategy for advanced synthetic chemistry.

The transformation of this compound into enantiopure cyclopentylamine (B150401) derivatives represents a potential, though not widely demonstrated, synthetic application. Such a transformation would likely involve a formal [3+2] cycloaddition pathway where the three-carbon chain resulting from the cyclopropyl ring-opening reacts with an appropriate two-carbon unit. Achieving enantiopurity would necessitate the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclization.

The utility of N-cyclopropylanilines as precursors to nitrogen-containing heterocycles has been demonstrated. The ring-opened iminium radical cation can be trapped by various reagents to initiate cyclization. For instance, studies on the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid have shown that the intermediate radical cation can react to form heterocyclic structures. nih.gov In the case of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, the reaction yields not only the expected N-nitrosoaniline but also heterocyclic products such as 3-phenyl-5-hydroxyisoxazoline and 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline. nih.gov This occurs after the rapid ring-opening forms an iminium ion with a carbon-centered radical, which can then combine with nitric oxide (NO) or be further oxidized, leading to cyclization and formation of the isoxazoline ring system. nih.gov This reactivity highlights the potential of this compound to serve as a precursor for a variety of nitrogen-containing heterocycles under appropriate oxidative conditions.

Mechanistic Probes in Chemical Systems

The unique electrochemical and photochemical properties of N-cyclopropylanilines make them highly effective mechanistic probes, particularly for studying oxidative processes in complex chemical environments. acs.orgresearchgate.net

N-cyclopropylaniline and its analogs, including this compound, have been developed as highly effective probes for single-electron transfer (SET) reactions. acs.orgresearchgate.net Traditional aniline-based probes often suffer from a significant drawback in steady-state experiments: after oxidation to a radical cation, they can be reduced back to the neutral state by antioxidant species or through back electron transfer. researchgate.net This "quenching" of the radical cation leads to an underestimation of oxidation rates. acs.org

CPAs overcome this limitation due to the rapid and irreversible ring-opening of the cyclopropyl group that occurs immediately after the initial SET event. acs.orgresearchgate.net This irreversible fragmentation acts as a "short-circuit," preventing the radical cation from being quenched and returning to its neutral form. acs.org Consequently, the disappearance of the CPA probe directly and accurately correlates with the rate of the initial SET oxidation, making it a reliable tool for steady-state analysis in both enzymatic and chemical systems. acs.org

A significant application of CPAs is in probing the oxidative properties of excited triplet-state photosensitizers (³sens), particularly in aqueous solutions containing chromophoric dissolved organic matter (³CDOM). researchgate.net Anilines are highly susceptible to oxidation by these triplet-state sensitizers, but their use as probes is hampered by the radical cation quenching described above. researchgate.net

Researchers have successfully used a suite of CPA analogs to circumvent this issue. acs.org Upon photo-irradiation, the triplet sensitizer oxidizes the CPA via SET, initiating the irreversible ring-opening. acs.org This allows for accurate measurement of oxidation rates. acs.org By using laser flash photolysis, researchers can directly observe the radical cations of CPA analogs and determine key kinetic parameters. researchgate.net The outcomes of these studies, including bimolecular rate constants and radical cation lifetimes, validate the utility of N-cyclopropylanilines as robust SET probes in photosensitized aqueous solutions. acs.orgresearchgate.net

Interactive Data Table: Kinetic Properties of N-Cyclopropylaniline (CPA) Analogs

This table summarizes the kinetic data for the reaction of CPA probes with a model triplet sensitizer (2-acetonaphthone) and the lifetimes of the resulting radical cations.

| Compound | Oxidant | Bimolecular Rate Constant (k_q) (M⁻¹s⁻¹) | Radical Cation Lifetime (τ) (ns) |

| N-cyclopropylaniline (CPA) | 2-Acetonaphthone | (2-4) x 10⁹ | 140 - 580 |

| 2-MeO-CPA | 2-Acetonaphthone | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 |

| 3-Cl-CPA | 2-Acetonaphthone | (2-4) x 10⁹ | 140 - 580 |

| Data sourced from studies on CPA analogs, providing a range of observed values. acs.orgresearchgate.net |

Role as a Ligand or Ligand Precursor in Catalysis

The this compound molecule possesses key features that make it a promising candidate as a ligand or a precursor for more complex ligands in catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, a fundamental requirement for ligand activity. The electronic and steric properties of the cyclopropyl and methoxy (B1213986) substituents can further modulate the catalytic activity of the resulting metal complex.

Electronic and Steric Influence:

The 3-methoxy group acts as an electron-donating group through resonance, increasing the electron density on the aniline ring and the nitrogen atom. This enhanced electron-donating ability can strengthen the bond between the ligand and a metal center, potentially stabilizing the catalyst.

The N-cyclopropyl group introduces specific steric bulk around the nitrogen atom. This can influence the coordination geometry of the metal center and the selectivity of the catalytic reaction. For instance, in cross-coupling reactions, the steric environment created by the ligand is crucial for controlling the reductive elimination step and preventing the formation of undesired byproducts.

Potential Catalytic Applications:

N-arylcyclopropylamines are valuable structural motifs in medicinal chemistry, and their synthesis is often achieved through metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Ligands derived from substituted anilines are known to be effective in various catalytic systems. For example, nickel-catalyzed cross-coupling reactions for C-O and C-N bond formation have been shown to be efficient with aniline derivatives as part of the catalytic system. chemrxiv.org

A notable example of a related compound's application is the synthesis and characterization of dichloridotetrakis(3-methoxyaniline)nickel(II), [NiCl2(C7H9NO)4]. researchgate.netclarku.edu In this complex, the 3-methoxyaniline molecule acts as a ligand, coordinating to the nickel(II) center. researchgate.netclarku.edu This demonstrates the fundamental capability of the 3-methoxyaniline scaffold to act as a ligand for transition metals. It is plausible that this compound could form similar complexes with nickel and other transition metals like palladium, which are widely used in cross-coupling reactions. nih.gov

The table below summarizes the key molecular features of this compound and their potential impact on its role in catalysis.

| Molecular Feature | Potential Effect on Catalytic Performance |

| Nitrogen Atom | Acts as a coordination site for transition metal catalysts. |

| 3-Methoxy Group | Electron-donating nature can enhance the stability of the metal-ligand bond. |

| N-Cyclopropyl Group | Provides steric bulk, which can influence reaction selectivity and efficiency. |

Further research could involve the synthesis of transition metal complexes with this compound as a ligand and the evaluation of their catalytic activity in reactions such as Buchwald-Hartwig amination, Suzuki coupling, or other cross-coupling reactions.

Potential in Functional Materials Chemistry (e.g., Polymers, Optoelectronic Materials)

Aniline and its derivatives are well-established precursors for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.govwikipedia.org The electrical and optical properties of PANI can be fine-tuned by introducing substituents on the aniline ring. nih.govrsc.org Therefore, this compound is a promising monomer for the development of novel functional polymers with tailored properties.

Influence of Substituents on Polymer Properties:

The polymerization of aniline derivatives typically proceeds via oxidative coupling. wikipedia.org The nature of the substituents on the aniline monomer can significantly impact the polymerization process and the properties of the resulting polymer.

The 3-methoxy group , being electron-donating, is expected to facilitate the oxidative polymerization of this compound. The resulting polymer would likely exhibit altered electronic properties compared to unsubstituted PANI. Alkoxy substituents, in general, are known to influence the optoelectronic properties of conjugated polymers. researchgate.net

The N-cyclopropyl group would introduce significant steric hindrance, which could affect the polymer's morphology and solubility. While steric hindrance can sometimes impede polymerization, it can also lead to polymers with increased solubility in common organic solvents, which is a significant advantage for processing and device fabrication. nih.govnih.gov The modification of aniline monomers with various substituents has been shown to alter the surface morphology of the resulting polymers from heterogeneous to spherical structures. nih.govrsc.org

Potential Applications in Optoelectronics:

Polyaniline and its derivatives are investigated for a wide range of applications, including sensors, antistatic coatings, and corrosion inhibitors. nih.gov The introduction of both an N-cyclopropyl and a 3-methoxy group could lead to a polymer with unique optoelectronic properties. The methoxy group may enhance the polymer's ability to act as a hole-transporting material, a key component in organic light-emitting diodes (OLEDs) and organic solar cells. The cyclopropyl group, by modifying the polymer's morphology and inter-chain interactions, could influence its charge transport characteristics.

The potential properties and applications of a polymer derived from this compound are summarized in the table below.

| Polymer Property | Potential Influence of Substituents | Potential Applications |

| Solubility | The N-cyclopropyl group may increase solubility in organic solvents. nih.govnih.gov | Improved processability for thin-film device fabrication. |

| Conductivity | The 3-methoxy group will likely modify the electronic band structure and conductivity. | Tunable conductive materials for sensors and electronic components. |

| Morphology | The bulky N-cyclopropyl group could lead to a more amorphous polymer structure. nih.govrsc.org | Materials for gas sensors and membranes. |

| Optoelectronic Properties | The combination of substituents could result in novel absorption and emission characteristics. | Active layers in organic electronic devices such as OLEDs and solar cells. |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The inherent ring strain of the cyclopropyl (B3062369) group and the electronic influence of the methoxy-substituted aniline (B41778) ring in N-cyclopropyl-3-methoxyaniline offer fertile ground for the discovery of new chemical transformations.

Future research is geared towards harnessing the unique reactivity of the N-cyclopropyl moiety under photoredox catalysis. The ability of this group to undergo single-electron transfer (SET) to form a radical cation, followed by rapid and irreversible ring-opening, makes it an excellent candidate for radical-based cycloaddition reactions. acs.org For instance, visible-light-mediated [3+2] cycloadditions with various unsaturated partners could provide access to complex cyclopentylamine (B150401) scaffolds, which are valuable in medicinal chemistry.

Furthermore, the exploration of unprecedented transformations involving the distonic radical cation intermediate, formed after the ring opening of the cyclopropylamine (B47189) radical cation, is a promising avenue. acs.org This highly reactive intermediate could be trapped with a variety of nucleophiles or radical species, leading to the development of novel methods for the synthesis of diverse difunctionalized amine derivatives.

| Transformation Type | Reactivity Principle | Potential Products |

| Photocatalytic [3+2] Cycloaddition | Single-Electron Transfer (SET) followed by radical addition and cyclization | Substituted cyclopentylamines |

| Trapping of Distonic Radical Cation | SET-induced ring-opening followed by intermolecular trapping | Difunctionalized acyclic amines |

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound and its derivatives, future research will focus on developing synthetic pathways that are both environmentally benign and highly efficient in terms of atom economy.

One promising approach is the use of biocatalysis. Enzymatic reactions, carried out in aqueous media under mild conditions, can offer high selectivity and reduce the reliance on hazardous reagents and solvents. The development of engineered enzymes for the key bond-forming steps in the synthesis of this compound could lead to significantly more sustainable manufacturing processes.